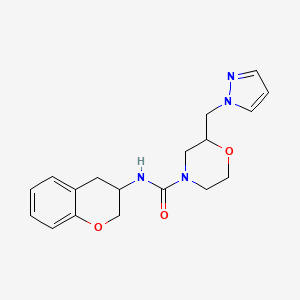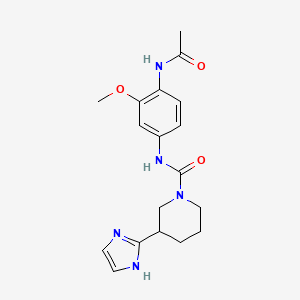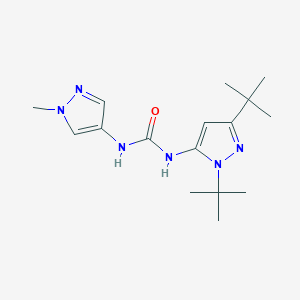
N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a chromenyl group, a pyrazolylmethyl group, and a morpholine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenyl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrazolylmethyl group: This step often involves the use of pyrazole and a suitable alkylating agent under controlled conditions.
Formation of the morpholine carboxamide: This can be done by reacting the intermediate with morpholine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromenone derivative, while reduction might yield a dihydro derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)piperidine-4-carboxamide
- N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)pyrrolidine-4-carboxamide
Uniqueness
N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties compared to similar compounds with piperidine or pyrrolidine rings
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(20-15-10-14-4-1-2-5-17(14)25-13-15)21-8-9-24-16(11-21)12-22-7-3-6-19-22/h1-7,15-16H,8-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKGXKBUQBONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2CC3=CC=CC=C3OC2)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide](/img/structure/B7175255.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7175263.png)

![1-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]urea](/img/structure/B7175281.png)

![2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7175292.png)
![N-(3-benzoylphenyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175307.png)
![4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide](/img/structure/B7175308.png)
![4-[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]-2-fluorobenzamide](/img/structure/B7175310.png)
![3-methyl-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175336.png)
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoylamino]ethyl]-4-methylbenzamide](/img/structure/B7175344.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(2-imidazol-1-ylethyl)urea](/img/structure/B7175351.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(2-ethyl-2-hydroxybutyl)urea](/img/structure/B7175359.png)
